molecular formula C10H11NO3S B245812 Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate

Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate

Cat. No. B245812
M. Wt: 225.27 g/mol
InChI Key: MBWCDOKLMGRGGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiophene family, which is known for its diverse biological activities. In

Mechanism of Action

The mechanism of action of Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Caspases are a family of proteases that play a crucial role in the regulation of apoptosis. Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects
Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate has several advantages for lab experiments. This compound is relatively easy to synthesize and is commercially available. Additionally, Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate has been extensively studied for its potential therapeutic applications, making it an attractive target for further research.
One of the limitations of Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate is its poor solubility in water. This can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate. One area of research is the development of more efficient synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound. This will help to design more effective experiments to study its effects.
Another area of research is the development of Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate as a potential therapeutic agent. Studies have shown that this compound has anti-cancer, anti-inflammatory, and antioxidant properties. Further research is needed to determine its potential therapeutic applications and to develop more effective formulations for clinical use.
Conclusion
Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate is a promising compound for scientific research due to its potential therapeutic applications. This compound has been extensively studied for its anti-cancer, anti-inflammatory, and antioxidant properties. Further research is needed to fully understand its mechanism of action and to develop more effective formulations for clinical use.

Synthesis Methods

Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-thiophenecarboxylic acid with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl iodide to yield the final product. Other methods include the reaction of 2-thiophenecarboxylic acid with cyclopropylamine followed by esterification with methanol.

Scientific Research Applications

Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

properties

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

methyl 3-(cyclopropanecarbonylamino)thiophene-2-carboxylate

InChI

InChI=1S/C10H11NO3S/c1-14-10(13)8-7(4-5-15-8)11-9(12)6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)

InChI Key

MBWCDOKLMGRGGO-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2CC2

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2CC2

solubility

21.8 [ug/mL]

Origin of Product

United States

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